GSK591 -

GSK591

Catalog Number: EVT-270220
CAS Number:
Molecular Formula: C22H28N4O2
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK591 has emerged as a valuable tool compound in preclinical research to investigate the biological roles of PRMT5 and explore its therapeutic potential in various disease models. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including lung cancer [, , ], colorectal cancer [, ], glioblastoma [, , , ], neuroblastoma [], and acute myeloid leukemia [].

Synthesis Analysis

A detailed synthesis process for GSK591 is described in the paper "Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666." [] The synthesis involves multiple steps and utilizes structure and property-guided design strategies to optimize the initial hit compound for improved potency and pharmacokinetic properties.

Molecular Structure Analysis

The crystal structure of PRMT5 in complex with GSK591 and its cofactor, MEP50, has been solved and provides insights into the molecular interactions responsible for the high affinity and selectivity of GSK591 towards PRMT5. []

Chemical Reactions Analysis

While the specific chemical reactions of GSK591 itself have not been extensively investigated in the provided papers, its primary mode of action involves binding to the active site of PRMT5 and inhibiting its enzymatic activity. This inhibition disrupts the methylation of target proteins, ultimately impacting downstream signaling pathways and cellular processes. [, , , , , , , , , , , , ]

Mechanism of Action

GSK591 exerts its biological effects by selectively inhibiting the enzymatic activity of PRMT5. [, , , , , , , , , , , , ] It binds to the active site of PRMT5, preventing the binding of its substrates and subsequent transfer of methyl groups. By inhibiting PRMT5, GSK591 disrupts the symmetric dimethylation of arginine residues on histone and non-histone proteins. This disruption has downstream consequences on various cellular processes, including gene expression, cell cycle progression, apoptosis, and epithelial-to-mesenchymal transition (EMT).

Applications
  • Cancer Research: GSK591 has shown promising results in inhibiting the growth and proliferation of various cancer cell lines, including lung cancer [, , ], colorectal cancer [, ], glioblastoma [, , , ], and acute myeloid leukemia [].
  • Osteoporosis: GSK591 attenuates RANKL-induced osteoclast differentiation by inhibiting NF-κB nuclear translocation, suggesting its potential for treating osteoporosis. []
  • Investigating PRMT5 Biology: GSK591 serves as a valuable tool compound for studying the biological functions of PRMT5 and its involvement in regulating gene expression, splicing, and other cellular processes. [, ]

LLY-283

Compound Description: LLY-283 is a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor. Like GSK591, it demonstrates efficacy in reducing the viability of Diffuse Intrinsic Pontine Glioma (DIPG) cells, particularly those harboring ACVR1 mutations []. LLY-283 treatment also resulted in the enrichment of neural differentiation genes, suggesting a reduction in stemness [].

EPZ015666 (GSK3235025)

Compound Description: EPZ015666 is another potent and selective PRMT5 inhibitor. It served as a starting point for the development of both GSK591 and EPZ015866 []. While effective in vitro, EPZ015666 displayed poor in vitro clearance, prompting further optimization efforts [].

EPZ015866 (GSK3203591)

Compound Description: EPZ015866 is a potent PRMT5 inhibitor that emerged from the optimization efforts around EPZ015666. It demonstrates superior in vitro potency compared to EPZ015666 and was identified as a valuable in vivo tool compound []. This compound effectively attenuated RANKL-induced osteoclast differentiation, showing more significant inhibitory effects than EPZ015666 []. It also suppressed F-actin ring formation and bone resorption during osteoclastogenesis []. EPZ015866 significantly decreased the expression of Cathepsin K, NFATc1, and PU.1 proteins, surpassing the effects observed with EPZ015666 [].

MS023

Compound Description: MS023 is a selective inhibitor of Type I PRMTs (PRMT1, PRMT3, and PRMT4/CARM1) [, ]. This selectivity profile distinguishes it from GSK591, which specifically targets PRMT5, a Type II PRMT. In studies using A549 lung adenocarcinoma cells, MS023 treatment, like GSK591, affected splicing kinetics, but their effects on alternatively spliced mRNA levels were not strongly correlated [].

Sinefungin

Compound Description: Sinefungin is a naturally occurring nucleoside analog with broad inhibitory activity against various methyltransferases, including PRMTs. It is structurally distinct from GSK591, which exhibits a higher degree of selectivity for PRMT5 [].

Osimertinib

Compound Description: Similar to erlotinib, osimertinib is an EGFR tyrosine kinase inhibitor used in the treatment of NSCLC []. Like erlotinib, it is not structurally related to GSK591. Research indicates that GSK591 might also help overcome osimertinib resistance in NSCLC, potentially through similar mechanisms as observed with erlotinib resistance [].

Properties

Product Name

EPZ015866

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1

InChI Key

TWKYXZSXXXKKJU-FQEVSTJZSA-N

SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

GSK591; GSK-591; GSK 591; EPZ015866; EPZ-015866; EPZ 015866; GSK 3203591; GSK-3203591; GSK3203591.

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O

Isomeric SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.